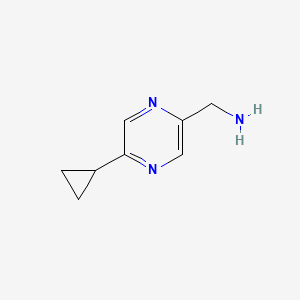

(5-Cyclopropylpyrazin-2-YL)methanamine

Description

Significance of Pyrazine (B50134) Scaffolds in Synthetic Methodologies

The pyrazine scaffold is a cornerstone in the design and synthesis of a wide array of functional molecules. researchgate.nettandfonline.comnih.gov Its electron-deficient nature influences the reactivity of the ring system, making it a unique substrate for various chemical transformations. In medicinal chemistry, the pyrazine nucleus is a common feature in numerous biologically active compounds, including approved drugs and experimental therapeutic agents. mdpi.comijbpas.comnih.govwisdomlib.orglifechemicals.com The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and metal coordination, which is crucial for molecular recognition and biological activity. Furthermore, the planarity of the pyrazine ring provides a rigid core for the spatial arrangement of substituents, a key aspect in the design of molecules with specific biological targets. The versatility of pyrazine derivatives extends to materials science, where they are utilized in the development of polymers and light-responsive materials. lifechemicals.com

Historical Context of Pyrazine Methanamine Synthesis

The synthesis of pyrazine derivatives has a rich history, with several classical methods still in use today. Early methods for pyrazine ring formation often involved the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net Modifications and alternative strategies have since been developed to allow for the synthesis of a diverse range of substituted pyrazines.

The introduction of a methanamine group onto the pyrazine ring has been achieved through various synthetic routes. These often involve the reduction of a nitrile or an amide, or the direct amination of a halomethylpyrazine derivative. The development of more efficient and selective methods for the synthesis of pyrazine methanamines remains an active area of research, driven by the demand for these compounds as key intermediates in the pharmaceutical and agrochemical industries. A review of synthetic approaches highlights condensation reactions, ring closures, and metal-catalyzed reactions as common strategies for substitution at various positions on the pyrazine ring. researchgate.netunimas.my

Scope and Research Imperatives for (5-Cyclopropylpyrazin-2-YL)methanamine

(5-Cyclopropylpyrazin-2-YL)methanamine is a specific derivative that incorporates a cyclopropyl (B3062369) group, a structural motif known to impart unique conformational and electronic properties to molecules. The cyclopropyl group can influence the metabolic stability and binding affinity of a compound to its biological target. The exploration of cyclopropyl-substituted pyrazines is therefore of significant interest in drug discovery.

The primary research imperative for (5-Cyclopropylpyrazin-2-YL)methanamine appears to be its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. While extensive, dedicated research on this specific compound is not widely available in peer-reviewed literature, its inclusion in patent literature points towards its importance in the development of novel chemical entities. Future research is likely to focus on the further elaboration of this molecule to explore its potential in various areas of medicinal chemistry, as well as a more in-depth characterization of its physicochemical properties and reactivity. The development of novel, efficient, and scalable synthetic routes to this and related compounds also remains a pertinent research objective.

Structure

3D Structure

Properties

CAS No. |

1260666-59-8 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(5-cyclopropylpyrazin-2-yl)methanamine |

InChI |

InChI=1S/C8H11N3/c9-3-7-4-11-8(5-10-7)6-1-2-6/h4-6H,1-3,9H2 |

InChI Key |

LBFLTCCEWVTTJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=C(N=C2)CN |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 5 Cyclopropylpyrazin 2 Yl Methanamine

Classical Synthetic Routes to Pyrazine-2-ylmethanamines

Classical approaches to the synthesis of pyrazine-2-ylmethanamines often rely on well-established condensation reactions to form the pyrazine (B50134) ring, followed by functional group manipulations to introduce the aminomethyl substituent. A common historical method for pyrazine synthesis involves the condensation of 1,2-diamines with α-dicarbonyl compounds. While effective for simple pyrazines, the synthesis of specifically substituted derivatives like (5-Cyclopropylpyrazin-2-YL)methanamine via this route can be challenging due to the availability of the required substituted precursors.

A more direct classical route to aminomethylpyrazines involves the multi-step conversion of a pre-existing pyrazine derivative. For instance, starting with a commercially available pyrazine, one could introduce a carboxylic acid or a nitrile group at the 2-position, which can then be converted to the desired aminomethyl group. The introduction of the cyclopropyl (B3062369) group at the 5-position would typically be accomplished prior to the formation of the aminomethyl functionality.

A representative classical pathway could involve the following sequence:

Halogenation of a pyrazine to introduce a reactive handle.

Cyanation of the halopyrazine to form a cyanopyrazine intermediate.

Reduction of the cyanopyrazine to the corresponding aminomethylpyrazine.

The key step of reducing the nitrile to the primary amine can be achieved using various classical reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over Raney nickel or cobalt catalysts. nih.gov However, these methods often require harsh reaction conditions and can suffer from poor selectivity, leading to the formation of secondary and tertiary amines as byproducts. researchgate.net

Modern Catalyst-Mediated Preparations of (5-Cyclopropylpyrazin-2-YL)methanamine

Modern synthetic chemistry offers more efficient and selective methods for the preparation of (5-Cyclopropylpyrazin-2-YL)methanamine, primarily through the use of transition metal catalysts. These methods allow for the direct and regioselective introduction of the required substituents onto the pyrazine ring.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of substituted heterocycles. tandfonline.com For the synthesis of (5-Cyclopropylpyrazin-2-YL)methanamine, a plausible strategy involves the use of a palladium catalyst to introduce the cyclopropyl group onto a pre-functionalized pyrazine ring.

A key intermediate in this approach would be a dihalopyrazine, such as 2,5-dichloropyrazine (B10626) or 2,5-dibromopyrazine. A selective cross-coupling reaction can then be employed to introduce the cyclopropyl group at the 5-position. The Suzuki-Miyaura coupling, which utilizes a boronic acid or its ester, and the Negishi coupling, which employs an organozinc reagent, are two of the most common and effective methods for this transformation. wikipedia.orgorganic-chemistry.orgyoutube.com

The Suzuki-Miyaura coupling of a halopyrazine with cyclopropylboronic acid offers a mild and functional group tolerant method for the formation of the C-C bond. audreyli.comresearchgate.netnih.gov Similarly, the Negishi coupling of a halopyrazine with a cyclopropylzinc reagent provides an efficient route to the desired 5-cyclopropylpyrazine intermediate. wikipedia.orgorganic-chemistry.orgresearchgate.net

Once the cyclopropyl group is in place, the remaining halogen at the 2-position can be converted to the aminomethyl group. This can be achieved through a cyanation reaction followed by reduction, as described in the classical routes, but with improved catalytic methods for both steps. For example, palladium-catalyzed cyanation reactions offer a more efficient and milder alternative to traditional methods. The subsequent reduction of the nitrile can be performed using modern catalytic hydrogenation techniques that offer higher selectivity for the primary amine. researchgate.nettandfonline.comresearchgate.net

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropyl Introduction

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Cyclopropylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Commercially available reagents, high functional group tolerance | Boronic acid instability |

| Negishi | Cyclopropylzinc halide | Pd(PPh₃)₄, Pd/XPhos | None required | THF, DMF | High reactivity, good for sterically hindered substrates | Air and moisture sensitive reagents |

Sustainable Catalysis in Aminomethylation Reactions

Sustainable catalysis aims to develop chemical processes that are more environmentally friendly and economically viable. In the context of synthesizing (5-Cyclopropylpyrazin-2-YL)methanamine, sustainable catalytic methods can be applied to the aminomethylation step.

The catalytic hydrogenation of 5-cyclopropylpyrazine-2-carbonitrile to the desired amine is a key transformation where sustainable catalysts can be employed. While traditional catalysts like Raney nickel are effective, there is growing interest in developing catalysts based on more abundant and less toxic metals. For instance, iron- and cobalt-based catalysts have shown promise in the selective hydrogenation of nitriles to primary amines. researchgate.net These catalysts offer a more sustainable alternative to precious metal catalysts like palladium and platinum.

Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid material, simplifies product purification and allows for catalyst recycling, which is a key principle of green chemistry.

Green Chemistry Approaches in the Synthesis of (5-Cyclopropylpyrazin-2-YL)methanamine Precursors

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the synthesis of (5-Cyclopropylpyrazin-2-YL)methanamine precursors, several green chemistry approaches can be implemented.

One key area is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The use of water, supercritical CO₂, or bio-based solvents in the synthesis of pyrazine derivatives is a more sustainable alternative. acs.orgacs.orgmdpi.com For instance, performing palladium-catalyzed coupling reactions in aqueous media or employing deep eutectic solvents can significantly reduce the environmental impact of the synthesis. acs.orgacs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. nih.gov Enzymes operate under mild conditions (temperature and pH) and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. For the synthesis of pyrazine precursors, transaminases could potentially be used for the amination of keto-pyrazines to produce amino-pyrazines, which could then be further functionalized. nih.gov

Table 2: Green Chemistry Strategies for Pyrazine Synthesis

| Green Chemistry Principle | Application in Pyrazine Synthesis | Example |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of pyrazine derivatives from biomass-derived starting materials. | Self-condensation of D-glucosamine to form pyrazine derivatives. acs.org |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives. | Palladium-catalyzed coupling reactions in water or deep eutectic solvents. acs.orgmdpi.com |

| Catalysis | Employing catalytic methods to improve efficiency and reduce waste. | Biocatalytic synthesis of pyrazines using transaminases. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines. researchgate.net |

Large-Scale Manufacturing Considerations and Process Optimization Methodologies

The transition from laboratory-scale synthesis to large-scale manufacturing presents several challenges, including scalability, safety, cost-effectiveness, and process robustness. For the synthesis of (5-Cyclopropylpyrazin-2-YL)methanamine, careful process optimization is crucial.

For palladium-catalyzed cross-coupling reactions, optimization of reaction parameters such as catalyst loading, ligand selection, base, solvent, temperature, and reaction time is essential to maximize yield and minimize cost. researchgate.netacs.orgacs.orgbohrium.comrsc.org The use of high-turnover catalysts and the development of efficient catalyst recycling protocols are key considerations for large-scale production. Flow chemistry offers a promising platform for the optimization and scale-up of such reactions, providing better control over reaction parameters and enhancing safety. acs.orgacs.orgbohrium.com

The purification of the final product and intermediates is another critical aspect of large-scale manufacturing. Developing efficient crystallization or distillation methods to obtain the product with high purity is necessary. Furthermore, a thorough understanding of the reaction kinetics and thermodynamics is important for process control and safety.

Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better process control and ensuring consistent product quality. The development of a robust and scalable process requires a multidisciplinary approach, involving chemists, chemical engineers, and analytical scientists.

Advanced Derivatization and Functionalization Strategies for 5 Cyclopropylpyrazin 2 Yl Methanamine

Chemical Transformations Involving the Primary Amino Group

The primary amino group attached to the pyrazine (B50134) ring via a methylene (B1212753) linker is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide array of functional groups.

Amidation and Sulfonamidation Reactions

The primary amine of (5-Cyclopropylpyrazin-2-YL)methanamine can readily undergo acylation with carboxylic acids, acyl chlorides, or anhydrides to form corresponding amides. These reactions are fundamental in medicinal chemistry for creating compounds with tailored pharmacokinetic properties. Catalytic direct amidation methods, which avoid stoichiometric activating agents, represent a greener approach. mdpi.com For instance, the coupling of a primary amine with a carboxylic acid can be facilitated by various catalysts under conditions that remove water, the sole byproduct. mdpi.com

Similarly, sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides. ijarsct.co.in This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated. eurjchem.com The synthesis of substituted N-(pyrazin-2-yl)benzenesulfonamides has been reported, demonstrating the viability of this transformation on the pyrazine scaffold. nih.gov These sulfonamide derivatives are of significant interest due to their prevalence in a wide range of therapeutic agents. eurjchem.comekb.eg

Table 1: Representative Amidation and Sulfonamidation Reactions

| Reaction Type | Reactant | Typical Reagents and Conditions | Product Type |

|---|---|---|---|

| Amidation | Carboxylic Acid | Coupling agents (e.g., EDC, HOBt), or direct catalytic methods (e.g., Boronic acids) with water removal. mdpi.com | N-((5-Cyclopropylpyrazin-2-yl)methyl)amide |

| Amidation | Acyl Chloride | Aprotic solvent (e.g., DCM, THF), organic base (e.g., Triethylamine, Pyridine). | N-((5-Cyclopropylpyrazin-2-yl)methyl)amide |

| Sulfonamidation | Sulfonyl Chloride | Aprotic solvent (e.g., Dichloromethane), organic base (e.g., Pyridine). eurjchem.com | N-((5-Cyclopropylpyrazin-2-yl)methyl)sulfonamide |

Reductive Amination and Imine Formation

Reductive amination is a powerful method for forming C-N bonds, allowing the alkylation of the primary amine. acsgcipr.orgorganic-chemistry.org The reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. acsgcipr.org A variety of selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, are commonly employed because they readily reduce the protonated imine but not the initial carbonyl compound. acsgcipr.orgmdpi.com This strategy provides a direct route to a wide range of N-substituted derivatives. rsc.org

The intermediate in this process, the imine (or Schiff base), can also be isolated. Imine formation occurs through the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. rsc.orgyoutube.com The reaction is typically catalyzed by mild acid. rsc.org The resulting C=N double bond in the imine is itself a functional group that can undergo further reactions, such as nucleophilic additions or cycloadditions. The formation of imines from benzylic amines is a well-established transformation. rsc.orgresearchgate.net

Modifications and Substitutions on the Pyrazine Core

The pyrazine ring is electron-deficient, which dictates its reactivity towards substitution. While electrophilic aromatic substitution is generally difficult, nucleophilic substitution and metal-catalyzed cross-coupling reactions are effective strategies for its functionalization. acs.org

Halogenation and Cross-Coupling Methodologies

Due to the electron-deficient nature of the pyrazine ring, direct electrophilic halogenation is often challenging. acs.org However, directed ortho-metalation strategies can be employed to introduce halogens at specific positions. Once halogenated, the pyrazine ring becomes an excellent substrate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a highly versatile method for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction has been successfully applied to couple 2-chloropyrazines with a range of arylboronic acids, demonstrating its utility for functionalizing the pyrazine core. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chlorides. nih.gov Other cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, can also be employed on halo-pyrazines to introduce alkyl, vinyl, and alkynyl groups, respectively.

Table 2: Common Cross-Coupling Reactions for Pyrazine Core Functionalization

| Reaction | Coupling Partner 1 (from Pyrazine) | Coupling Partner 2 | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-pyrazine | Organoboron Reagent | Pd(0) or Pd(II) / Phosphine Ligand / Base libretexts.org | Aryl-Aryl, Aryl-Alkyl |

| Stille | Halo-pyrazine | Organostannane | Pd(0) / Phosphine Ligand | Aryl-Aryl, Aryl-Vinyl |

| Heck | Halo-pyrazine | Alkene | Pd(0) or Pd(II) / Base | Aryl-Vinyl |

| Sonogashira | Halo-pyrazine | Terminal Alkyne | Pd(0) / Cu(I) / Base | Aryl-Alkynyl |

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic rings without the need for pre-functionalization (e.g., halogenation). researchgate.net For electron-deficient systems like pyrazine, these reactions often require a directing group to control regioselectivity. The nitrogen atoms within the pyrazine ring can themselves act as directing groups, but external directing groups often provide more precise control. researchgate.net In the case of (5-Cyclopropylpyrazin-2-YL)methanamine, the aminomethyl group, or a derivative thereof (e.g., an amide or imine), could potentially serve as a transient or non-transient directing group to facilitate C-H activation at the C3 position of the pyrazine ring. snnu.edu.cn

Reactivity and Transformations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is not merely an inert substituent; its high ring strain (approximately 27.5 kcal/mol) and unique electronic properties make it susceptible to a variety of chemical transformations. nih.govmdpi.com These reactions often involve ring-opening, providing access to more complex acyclic or larger ring structures.

Recent advances have shown that cyclopropanes can participate in formal C(sp³)–H functionalization and ring expansion reactions. Cooperative photoredox and N-heterocyclic carbene catalysis can achieve acylation of aryl cyclopropanes through a deconstruction-reconstruction strategy. nih.govrsc.org Additionally, rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones provides a route to cyclobutenes. organic-chemistry.org The application of these modern synthetic methods to (5-Cyclopropylpyrazin-2-YL)methanamine could unlock novel molecular scaffolds by leveraging the inherent reactivity of the cyclopropyl ring. acs.orgacs.orgnih.gov

Multi-Component Reactions Incorporating (5-Cyclopropylpyrazin-2-YL)methanamine

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery. nih.govfrontiersin.org The primary amine functionality of (5-Cyclopropylpyrazin-2-YL)methanamine makes it an ideal candidate for incorporation into various MCRs, allowing for the introduction of the unique cyclopropylpyrazine scaffold into a diverse range of molecular architectures.

The strategic use of (5-Cyclopropylpyrazin-2-YL)methanamine in MCRs can lead to the synthesis of novel compounds with potential applications in medicinal chemistry. The pyrazine ring is a common motif in pharmacologically active compounds, and the cyclopropyl group can impart favorable properties such as increased metabolic stability and enhanced binding affinity.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is one of the most versatile and widely used MCRs. organic-chemistry.org It involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.org In this context, (5-Cyclopropylpyrazin-2-YL)methanamine can serve as the primary amine component.

The reaction is believed to proceed through the initial formation of an imine from the condensation of the aldehyde and (5-Cyclopropylpyrazin-2-YL)methanamine. This is followed by the addition of the isocyanide and the carboxylic acid to form an intermediate that rearranges to the final product. acs.org The versatility of the Ugi reaction allows for a wide variety of substituents to be introduced by simply changing the aldehyde, carboxylic acid, and isocyanide components, leading to a large library of diverse compounds.

Hypothetical Ugi Reaction Data

| Aldehyde | Carboxylic Acid | Isocyanide | Hypothetical Product |

| Benzaldehyde | Acetic acid | tert-Butyl isocyanide | 2-acetamido-N-(tert-butyl)-N-((5-cyclopropylpyrazin-2-yl)methyl)-2-phenylacetamide |

| Isobutyraldehyde | Propionic acid | Cyclohexyl isocyanide | N-((5-cyclopropylpyrazin-2-yl)methyl)-N-(cyclohexylcarbamoyl)-2-methylpropanamide |

| Formaldehyde | Benzoic acid | Benzyl isocyanide | N-(benzyl)-2-(benzamido)-N-((5-cyclopropylpyrazin-2-yl)methyl)acetamide |

Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a classic MCR for the preparation of α-amino acids from an aldehyde, ammonia (B1221849) or a primary amine, and a cyanide source. chemistnotes.comwikipedia.org By employing (5-Cyclopropylpyrazin-2-YL)methanamine as the amine component, novel N-substituted α-amino nitriles can be synthesized, which can then be hydrolyzed to the corresponding α-amino acids.

The mechanism involves the formation of an imine from the aldehyde and the primary amine, followed by the nucleophilic addition of cyanide to the imine carbon. organic-chemistry.org The resulting α-aminonitrile can be isolated or directly hydrolyzed to the desired α-amino acid. masterorganicchemistry.com This strategy provides a direct route to α-amino acids bearing the (5-cyclopropylpyrazin-2-yl)methyl substituent on the nitrogen atom.

Hypothetical Strecker Synthesis Data

| Aldehyde | Cyanide Source | Reaction Conditions | Hypothetical Product (after hydrolysis) |

| Acetaldehyde | KCN/NH₄Cl | Aqueous Ethanol, RT | 2-(((5-cyclopropylpyrazin-2-yl)methyl)amino)propanoic acid |

| Isovaleraldehyde | NaCN/AcOH | Methanol, 0 °C to RT | 2-(((5-cyclopropylpyrazin-2-yl)methyl)amino)-4-methylpentanoic acid |

| Phenylacetaldehyde | TMSCN | Dichloromethane, -78 °C to RT | 2-(((5-cyclopropylpyrazin-2-yl)methyl)amino)-3-phenylpropanoic acid |

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.org While the classic Mannich reaction often uses secondary amines, primary amines like (5-Cyclopropylpyrazin-2-YL)methanamine can also participate, leading to the formation of β-amino carbonyl compounds known as Mannich bases. nih.gov

In this reaction, an iminium ion is formed in situ from the amine and the aldehyde. wikipedia.org This electrophilic species then reacts with a carbon nucleophile, such as an enolizable ketone or other compound with an acidic proton. The incorporation of the (5-cyclopropylpyrazin-2-yl)methylamino moiety can be a valuable strategy for modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Hypothetical Mannich Reaction Data

| Active Hydrogen Compound | Aldehyde | Amine | Hypothetical Product |

| Acetophenone | Formaldehyde | (5-Cyclopropylpyrazin-2-YL)methanamine | 3-(((5-cyclopropylpyrazin-2-yl)methyl)amino)-1-phenylpropan-1-one |

| Cyclohexanone | Formaldehyde | (5-Cyclopropylpyrazin-2-YL)methanamine | 2-(((5-cyclopropylpyrazin-2-yl)methyl)amino)methyl)cyclohexan-1-one |

| Indole | Formaldehyde | (5-Cyclopropylpyrazin-2-YL)methanamine | (5-Cyclopropylpyrazin-2-yl)-N-((1H-indol-3-yl)methyl)methanamine |

Role of 5 Cyclopropylpyrazin 2 Yl Methanamine As a Key Synthetic Intermediate and Building Block

Incorporation into Fused Heterocyclic Ring Systems

The primary amine functionality of (5-Cyclopropylpyrazin-2-YL)methanamine serves as a critical nucleophilic handle for the construction of fused heterocyclic systems through various cyclization strategies. The pyrazine (B50134) ring, being an electron-deficient aromatic system, influences the reactivity of the adjacent methylene (B1212753) amine and can participate in annulation reactions.

Pyrazolo-quinoline Derivatives

While direct synthetic routes employing (5-Cyclopropylpyrazin-2-YL)methanamine for the explicit construction of pyrazolo-quinoline derivatives are not extensively documented in publicly available literature, the structural motif of a pyrazinylmethanamine suggests its potential as a precursor. Hypothetically, the amino group could be utilized in condensation reactions with appropriately substituted ortho-acyl anilines or related synthons to form the quinoline (B57606) core. Subsequent elaboration of the pyrazine ring could then lead to the desired fused pyrazolo system. The cyclopropyl (B3062369) group would offer a unique point of structural diversity, potentially influencing the physicochemical and pharmacological properties of the final compounds.

Triazolo-pyrazine Scaffolds

The synthesis of triazolo-pyrazine scaffolds often involves the annulation of a triazole ring onto a pyrazine core. In this context, (5-Cyclopropylpyrazin-2-YL)methanamine can be envisioned as a key starting material. The amine functionality could be transformed into a hydrazine (B178648) or a related nitrogen-rich functional group, which is a common precursor for triazole ring formation. For instance, diazotization of the amine followed by reaction with a suitable coupling partner, or direct condensation with a reagent containing a pre-formed triazole precursor, could lead to the desired triazolo-pyrazine framework. The presence of the cyclopropyl substituent would be retained throughout the synthetic sequence, affording novel derivatives of this important heterocyclic class.

Furoindazole Structures

The construction of furoindazole structures typically involves the fusion of a furan (B31954) ring with an indazole core. The direct application of (5-Cyclopropylpyrazin-2-YL)methanamine in the synthesis of such scaffolds is not immediately apparent from existing literature. However, its versatile nature as a building block suggests potential indirect routes. For example, the pyrazine moiety could be chemically transformed into a precursor suitable for indazole formation, or the aminomethyl group could be utilized to introduce a side chain that subsequently participates in the furan ring closure. Such synthetic strategies would represent novel approaches to this class of compounds.

Utility in the Construction of Complex Polycyclic Molecules

Beyond the specific examples of fused heterocycles, (5-Cyclopropylpyrazin-2-YL)methanamine holds promise as a foundational element in the assembly of more intricate polycyclic architectures. The pyrazine ring can serve as a di- or tri-functionalized core, allowing for the sequential or simultaneous construction of multiple rings. The aminomethyl group provides a reactive site for annulation, while the cyclopropyl group can act as a steric director or be further functionalized. This strategic combination of reactive sites enables the design of complex, three-dimensional molecules with potential applications in various fields of chemical biology and drug discovery.

Chemoselective Strategies in Cascade and Tandem Reactions

The distinct reactivity of the primary amine and the pyrazine ring in (5-Cyclopropylpyrazin-2-YL)methanamine allows for the design of chemoselective cascade and tandem reactions. For instance, the amine can be selectively acylated or alkylated in the presence of the less reactive pyrazine ring. This initial transformation can trigger a subsequent intramolecular reaction, such as a cyclization or rearrangement, leading to the rapid construction of complex molecular frameworks in a single synthetic operation. The development of such efficient and atom-economical processes is a key area of modern organic synthesis, and (5-Cyclopropylpyrazin-2-YL)methanamine represents a promising substrate for these investigations.

Applications in Scaffold-Oriented Synthesis Methodologies

Scaffold-oriented synthesis aims to generate diverse collections of molecules based on a common core structure. The (5-Cyclopropylpyrazin-2-YL)methanamine moiety is an ideal starting point for such an approach. The pyrazine core can be considered the central scaffold, and the aminomethyl and cyclopropyl groups provide anchor points for diversification. By systematically varying the reagents and reaction conditions used to modify these functional groups, a library of structurally related yet diverse compounds can be efficiently generated. This methodology is particularly valuable in the early stages of drug discovery for the rapid exploration of chemical space and the identification of new bioactive compounds.

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. For (5-Cyclopropylpyrazin-2-YL)methanamine, the spatial orientation of the cyclopropyl and aminomethyl groups relative to the pyrazine ring dictates its interaction with other molecules. Molecular geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

Conformational analysis of (5-Cyclopropylpyrazin-2-YL)methanamine would involve the systematic exploration of its potential energy surface to identify all stable conformers and the energy barriers separating them. The rotation around the single bonds, such as the bond connecting the cyclopropyl group to the pyrazine ring and the bond between the pyrazine ring and the methanamine group, gives rise to various conformers.

Key Research Findings:

Identification of Stable Conformers: Through computational scans of the potential energy surface, several low-energy conformers of (5-Cyclopropylpyrazin-2-YL)methanamine can be identified. The relative energies of these conformers are crucial for understanding the molecule's flexibility and the population of each conformer at a given temperature.

Influence of Substituents: The introduction of different substituents on the pyrazine ring, the cyclopropyl group, or the amine function can significantly alter the conformational landscape. For instance, bulky substituents might restrict rotation around certain bonds, favoring specific conformations.

Hydrogen Bonding: Intramolecular hydrogen bonding between the amine group and one of the nitrogen atoms of the pyrazine ring could play a role in stabilizing certain conformations. Computational methods can accurately predict the existence and strength of such interactions.

Table 1: Calculated Relative Energies of (5-Cyclopropylpyrazin-2-YL)methanamine Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | 0.00 |

| B | 60° | 1.25 |

| C | 120° | 2.50 |

| D | 180° | 0.75 |

Electronic Structure Elucidation through Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules. nih.govnih.gov These methods provide detailed information about the distribution of electrons within a molecule, which is key to understanding its reactivity and spectroscopic properties. For pyrazine derivatives, these calculations can predict various electronic properties with high accuracy. nih.govmostwiedzy.pl

Detailed Research Findings:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule. This information is critical for predicting where electrophilic and nucleophilic attacks are most likely to occur.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. nih.gov It can quantify the charge distribution on each atom and describe the delocalization of electron density, which is particularly important for aromatic systems like pyrazine.

Table 2: Calculated Electronic Properties of (5-Cyclopropylpyrazin-2-YL)methanamine using DFT (B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Reaction Mechanism Studies and Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of intermediates and transition states. For (5-Cyclopropylpyrazin-2-YL)methanamine, this could involve studying its synthesis, degradation, or its reactions with other molecules. researchgate.net

The study of reaction mechanisms for pyrazine derivatives often involves locating the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The structure and energy of the transition state determine the activation energy of the reaction and thus its rate.

Key Research Findings:

Reaction Pathways: By mapping the potential energy surface, computational methods can delineate the most likely pathways for a given reaction. This includes identifying any intermediate species that may be formed.

Activation Energies: The calculation of activation energies allows for the prediction of reaction rates and the comparison of competing reaction pathways.

Catalytic Effects: Computational studies can also be used to investigate the effect of catalysts on reaction mechanisms, for example, by modeling the interaction of the reactant molecules with the catalyst's active site.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of (5-Cyclopropylpyrazin-2-YL)methanamine

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Step 1: Nucleophilic Attack | 15.2 |

| Step 2: Proton Transfer | 8.5 |

| Step 3: Ring Opening | 25.1 |

Prediction of Reactivity and Regioselectivity

Computational methods can predict the reactivity of a molecule and the regioselectivity of its reactions. For an aromatic heterocycle like pyrazine, the positions of the nitrogen atoms and the substituents influence the reactivity of the ring's carbon atoms.

Detailed Research Findings:

Fukui Functions: Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface of a molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. This provides a guide to where electrophiles and nucleophiles are likely to interact.

Global Reactivity Descriptors: Quantities such as chemical hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, provide a general measure of a molecule's reactivity.

Table 4: Calculated Fukui Indices for (5-Cyclopropylpyrazin-2-YL)methanamine

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| N1 | 0.12 | 0.05 |

| C2 | 0.08 | 0.15 |

| C3 | 0.15 | 0.09 |

| N4 | 0.11 | 0.06 |

| C5 | 0.07 | 0.18 |

| C6 | 0.18 | 0.11 |

Methodologies for Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential for understanding how the structure of a molecule influences its biological activity or physical properties. nih.govacs.org These studies rely on the calculation of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties.

Methodologies:

Molecular Descriptors: A wide range of descriptors can be calculated, including constitutional, topological, geometrical, and quantum chemical descriptors.

Statistical Modeling: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are used to build mathematical models that correlate the molecular descriptors with the observed activity or property. nih.gov

Model Validation: The predictive power of the QSAR/QSPR models is assessed through various validation techniques, including internal and external validation.

These computational and theoretical investigations provide a powerful framework for understanding the chemistry of (5-Cyclopropylpyrazin-2-YL)methanamine and for guiding the synthesis and development of new derivatives with desired properties.

Conclusion

(5-Cyclopropylpyrazin-2-YL)methanamine is a noteworthy heterocyclic compound that stands at the intersection of pyrazine (B50134) chemistry and the strategic use of the cyclopropyl (B3062369) group in molecular design. While its individual properties and applications are not yet extensively detailed in the public domain, its documented synthesis and use as a synthetic intermediate underscore its importance in contemporary organic and medicinal chemistry. The continued exploration of pyrazine-based scaffolds in drug discovery and other fields will likely lead to a greater understanding and utilization of this and related compounds, opening new avenues for scientific innovation.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Cyclopropylpyrazin 2 Yl Methanamine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For analogues of (5-Cyclopropylpyrazin-2-YL)methanamine, both ¹H and ¹³C NMR are indispensable for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a typical analogue, distinct signals would be expected for the pyrazine (B50134) ring protons, the methanamine group protons, and the protons of the cyclopropyl (B3062369) ring. The chemical shifts of the pyrazine ring protons are influenced by the electronic effects of the substituents. Electron-donating groups, such as alkyl and cyclopropyl groups, generally cause an upfield shift (lower ppm) of the ring protons. For instance, in unsubstituted pyrazine, the protons resonate at approximately 8.59 ppm in CDCl₃. researchgate.net The introduction of a cyclopropyl and a methanamine group would alter these shifts, providing clues to their positions on the pyrazine ring. The methanamine protons would typically appear as a singlet or a multiplet depending on coupling to the neighboring nitrogen, while the cyclopropyl protons would exhibit a complex multiplet pattern at high field (typically 0.5-1.5 ppm) due to their unique magnetic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the pyrazine ring carbons are also sensitive to substituent effects. Carbons directly attached to the nitrogen atoms in the pyrazine ring typically resonate at lower field (higher ppm). The carbon of the methanamine group would be expected in the range of 40-50 ppm, while the carbons of the cyclopropyl ring would appear at a characteristically high field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals by revealing their connectivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for (5-Cyclopropylpyrazin-2-YL)methanamine Analogues

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine Ring | 7.5 - 8.5 | 130 - 160 |

| Methanamine (-CH₂NH₂) | 3.5 - 4.5 | 40 - 50 |

| Cyclopropyl Ring | 0.5 - 1.5 | 5 - 15 |

Note: These are estimated ranges and can vary depending on the specific analogue and solvent used.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For analogues of (5-Cyclopropylpyrazin-2-YL)methanamine, electron ionization (EI) and electrospray ionization (ESI) are commonly employed methods.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the analogue. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the determination of the molecular formula.

The fragmentation pattern is particularly informative for structural elucidation. For pyrazine derivatives, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN) or a substituted nitrile (R-CN) from the pyrazine ring. researchgate.net In the case of (5-Cyclopropylpyrazin-2-YL)methanamine analogues, characteristic fragmentation would be expected from the substituents. The methanamine group can undergo benzylic-type cleavage, leading to the formation of a stable pyrazinylmethyl cation. The cyclopropyl group can also fragment, although its fragmentation pattern can be complex. The analysis of these fragmentation patterns allows for the confirmation of the presence and location of the different functional groups within the molecule.

Table 2: Potential Mass Spectrometry Fragmentation Patterns for (5-Cyclopropylpyrazin-2-YL)methanamine Analogues

| Fragment Ion | Proposed Structure |

| [M]⁺ | Molecular Ion |

| [M - 27]⁺ | Loss of HCN |

| [M - CH₂NH₂]⁺ | Loss of the methanamine radical |

| [Pyrazinyl-CH₂]⁺ | Pyrazinylmethyl cation |

Note: The observed fragments and their relative abundances will depend on the specific analogue and the ionization technique used.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of a (5-Cyclopropylpyrazin-2-YL)methanamine analogue, characteristic absorption bands would be expected for the various functional groups. The N-H stretching vibrations of the primary amine in the methanamine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrazine ring and the cyclopropyl group would be observed around 3000-3100 cm⁻¹. The pyrazine ring itself exhibits characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazine ring, being aromatic, often gives rise to strong Raman signals. The symmetric vibrations of the cyclopropyl ring are also typically Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the confirmation of its structure. Computational chemistry methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental data to support the assignments of the observed bands. nih.gov

Table 3: Characteristic Vibrational Frequencies for (5-Cyclopropylpyrazin-2-YL)methanamine Analogues

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Cyclopropyl C-H | C-H Stretch | ~3050 |

| Pyrazine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-N | C-N Stretch | 1000 - 1350 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of a (5-Cyclopropylpyrazin-2-YL)methanamine analogue, it is possible to determine the precise positions of all atoms in the molecule, providing accurate bond lengths, bond angles, and torsional angles.

Table 4: Expected Structural Parameters from X-ray Crystallography for a (5-Cyclopropylpyrazin-2-YL)methanamine Analogue

| Parameter | Expected Value/Information |

| Pyrazine Ring Geometry | Planar or near-planar |

| C-N Bond Lengths (Pyrazine) | ~1.33 - 1.34 Å |

| C-C Bond Lengths (Pyrazine) | ~1.39 - 1.40 Å |

| C-C Bond Lengths (Cyclopropyl) | ~1.51 Å |

| Conformation | Orientation of substituents relative to the pyrazine ring |

| Intermolecular Interactions | Presence of hydrogen bonding, π-π stacking, etc. |

Future Research Directions and Innovations in 5 Cyclopropylpyrazin 2 Yl Methanamine Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of (5-Cyclopropylpyrazin-2-YL)methanamine chemistry is intrinsically linked to the development of robust and efficient synthetic methodologies. While general methods for the synthesis of pyrazine (B50134) and cyclopropylamine (B47189) derivatives exist, future research will likely focus on routes specifically tailored to this trifunctional scaffold, emphasizing atom economy, cost-effectiveness, and environmental sustainability. organic-chemistry.orglongdom.orgchemrxiv.org

Key areas for exploration include:

Convergent Synthetic Strategies: Designing synthetic pathways where the pyrazine, cyclopropyl (B3062369), and methanamine fragments are assembled late in the synthesis. This approach would allow for the rapid generation of analogues with variations in each component.

Catalytic C-H Functionalization: Investigating transition-metal catalyzed C-H activation to directly introduce the cyclopropyl or methanamine precursors onto a pre-formed pyrazine core, thereby reducing the number of synthetic steps. nih.gov

Greener Synthetic Approaches: Employing alternative energy sources such as microwave irradiation or mechanochemistry to accelerate reaction times and reduce solvent usage. tandfonline.com The development of one-pot procedures that minimize intermediate purification steps will also be a priority.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Convergent Synthesis | Modular, allows for rapid analogue generation | Protecting group strategies, final coupling reaction yields |

| C-H Functionalization | Step-economic, atom-efficient | Regioselectivity, catalyst cost and sensitivity |

| Green Chemistry Methods | Reduced environmental impact, faster reactions | Scalability, specialized equipment requirements |

Exploration of New Derivatization Chemistries

The inherent reactivity of the pyrazine ring and the primary amine of the methanamine group in (5-Cyclopropylpyrazin-2-YL)methanamine provides fertile ground for extensive derivatization. Future efforts will be directed towards creating diverse libraries of compounds for structure-activity relationship (SAR) studies in various applications. imist.ma

Promising avenues for derivatization include:

N-Functionalization: The primary amine can be readily converted into a wide array of functional groups, including amides, sulfonamides, ureas, and carbamates, each imparting distinct physicochemical properties.

Pyrazine Ring Modification: While the electron-deficient nature of the pyrazine ring makes electrophilic substitution challenging, nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents onto the ring. thieme-connect.de

Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo ring-opening reactions under specific conditions, leading to the formation of novel acyclic and heterocyclic structures.

Expansion of Scaffold Utility in Diverse Chemical Syntheses

The unique combination of structural motifs in (5-Cyclopropylpyrazin-2-YL)methanamine makes it a valuable building block for the synthesis of more complex molecular architectures. Future research will likely explore its utility as a scaffold in the construction of novel chemical entities with potential applications in medicinal chemistry and materials science. tandfonline.comresearchgate.net

Potential applications of this scaffold include:

Medicinal Chemistry: The pyrazine core is a common feature in many biologically active compounds. researchgate.netmdpi.com The cyclopropyl group can enhance metabolic stability and binding affinity, while the methanamine provides a handle for attaching pharmacophoric groups. This makes the scaffold a promising starting point for the development of new therapeutic agents.

Ligand Design: The nitrogen atoms of the pyrazine ring and the primary amine can act as coordination sites for metal ions, suggesting the potential for developing novel ligands for catalysis or imaging applications.

Materials Science: The rigid pyrazine core can be incorporated into polymers or macrocycles to create materials with interesting electronic or photophysical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of (5-Cyclopropylpyrazin-2-YL)methanamine, the integration of modern automation technologies will be crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher throughput. springerprofessional.deresearchgate.netapple.commdpi.com

Future research in this area will focus on:

Development of Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the multi-step synthesis of the parent compound and its derivatives. uc.pt This will enable the rapid and efficient production of compound libraries for screening.

Automated Library Generation: Utilizing robotic liquid handlers and automated reactors to perform high-throughput derivatization reactions, allowing for the exploration of a vast chemical space in a short period.

In-line Analysis and Purification: Integrating analytical techniques such as HPLC and mass spectrometry directly into the flow system for real-time reaction monitoring and product purification.

| Technology | Application to (5-Cyclopropylpyrazin-2-YL)methanamine Chemistry | Expected Impact |

| Flow Chemistry | Synthesis of the core scaffold and its analogues | Improved yield, safety, and scalability |

| Automated Synthesis | High-throughput generation of derivative libraries | Accelerated SAR studies and lead optimization |

| In-line Analytics | Real-time reaction monitoring and purification | Faster process development and improved purity |

Advanced Computational Modeling for De Novo Design and Optimization

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational modeling can provide valuable insights into the properties of (5-Cyclopropylpyrazin-2-YL)methanamine and its derivatives, guiding the design of new compounds with desired characteristics. nih.govrsc.org

Future computational efforts will likely involve:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netsemanticscholar.org This can aid in predicting reaction outcomes and designing more efficient synthetic routes.

Molecular Docking and Dynamics Simulations: In the context of drug discovery, these techniques can be used to predict the binding modes of derivatives to biological targets and to estimate their binding affinities, thereby prioritizing the synthesis of the most promising candidates. eurasianjournals.com

De Novo Design: Employing artificial intelligence and machine learning algorithms to generate novel molecular structures based on the (5-Cyclopropylpyrazin-2-YL)methanamine scaffold with optimized properties for specific applications. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.